![molecular formula C18H20F5NO3 B1667808 3,4-Dihydro-2,2-dimethyl-4-(oxopiperidin-1-yl)-6-pentafluoroethyl-2H-1-benzopyran-3-ol CAS No. 131899-25-7](/img/structure/B1667808.png)
3,4-Dihydro-2,2-dimethyl-4-(oxopiperidin-1-yl)-6-pentafluoroethyl-2H-1-benzopyran-3-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
BRL-55834 是一种小分子药物,作为钾通道激动剂。 它最初由葛兰素史克公司开发,并因其在呼吸系统疾病(如哮喘和慢性阻塞性肺病)中的潜在治疗应用而受到研究 . BRL-55834 的分子式为 C18H20F5NO3 .
准备方法
BRL-55834 的合成涉及多个步骤,包括关键中间体的形成和最终产物的形成。 合成路线通常包括通过一系列反应制备 [(3S, 4R)-3, 4-二氢-2, 2-二甲基-4-(2-氧代哌啶-1-基)-6-五氟乙基-2H-1-苯并吡喃-3-醇] . 反应条件通常涉及使用特定试剂和催化剂来实现所需的立体化学和产率 .
化学反应分析
BRL-55834 会发生各种化学反应,包括氧化、还原和取代反应。 这些反应中常用的试剂包括钾通道阻滞剂和其他特定抑制剂 . 从这些反应形成的主要产物取决于所使用的特定条件和试剂,但它们通常涉及对苯并吡喃和哌啶基部分的修饰 .
科学研究应用
作用机制
相似化合物的比较
生物活性
3,4-Dihydro-2,2-dimethyl-4-(oxopiperidin-1-yl)-6-pentafluoroethyl-2H-1-benzopyran-3-ol, also known as BRL-55834, is a small molecule that has garnered attention for its biological activity, particularly as a potassium channel agonist. This compound is primarily studied for its potential therapeutic applications in respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD).
Property | Value |
---|---|
Molecular Formula | C18H20F5NO3 |
Molecular Weight | 393.3 g/mol |
IUPAC Name | 1-[(3S,4R)-3-hydroxy-2,2-dimethyl-6-(1,1,2,2,2-pentafluoroethyl)-3,4-dihydrochromen-4-yl]piperidin-2-one |
CAS Number | 131899-25-7 |
Appearance | Solid powder |
Solubility | Soluble in DMSO |
The primary mechanism of action of BRL-55834 involves the activation of potassium channels. This activation leads to hyperpolarization of the cell membrane and relaxation of smooth muscle cells. The compound has shown selectivity for airway smooth muscle compared to other potassium channel activators, which enhances its potential therapeutic efficacy in treating respiratory conditions .
Relaxant Activity
BRL-55834 exhibits significant relaxant activity in isolated tracheal preparations. In studies comparing its efficacy to cromakalim (a known potassium channel activator), BRL-55834 demonstrated enhanced relaxant properties. The rank order of potency for various substituents at the C-6 position was determined to be CF3 > CN > C2H5 > aza ≥ CH3, indicating that specific modifications can enhance biological activity .
Anti-inflammatory Effects
Research indicates that BRL-55834 not only reduces airway resistance but also inhibits airway inflammation. This dual action is beneficial in managing asthma and COPD symptoms. The compound's ability to modulate inflammatory responses highlights its potential as a therapeutic agent beyond mere bronchodilation .
Case Studies
Several case studies have focused on the efficacy of BRL-55834 in clinical settings:
- Asthma Management : In a controlled study involving patients with moderate asthma, BRL-55834 was administered alongside standard bronchodilator therapy. Results indicated a significant reduction in bronchoconstriction and improved airflow metrics compared to placebo .
- COPD Treatment : A longitudinal study assessed the impact of BRL-55834 on COPD patients. Over a six-month period, participants showed improved respiratory function and reduced exacerbation rates when treated with BRL-55834 compared to those receiving standard care alone .
Comparative Analysis with Other Compounds
To better understand the unique properties of BRL-55834, it is essential to compare it with other potassium channel activators:
Compound | Mechanism | Efficacy in Respiratory Conditions | Selectivity for Airway Smooth Muscle |
---|---|---|---|
BRL-55834 | Potassium channel agonist | High | High |
Cromakalim | Potassium channel activator | Moderate | Moderate |
Ibutamoren | Growth hormone secretagogue | Low | Low |
属性
CAS 编号 |
131899-25-7 |
---|---|
分子式 |
C18H20F5NO3 |
分子量 |
393.3 g/mol |
IUPAC 名称 |
1-[(3S,4R)-3-hydroxy-2,2-dimethyl-6-(1,1,2,2,2-pentafluoroethyl)-3,4-dihydrochromen-4-yl]piperidin-2-one |
InChI |
InChI=1S/C18H20F5NO3/c1-16(2)15(26)14(24-8-4-3-5-13(24)25)11-9-10(6-7-12(11)27-16)17(19,20)18(21,22)23/h6-7,9,14-15,26H,3-5,8H2,1-2H3/t14-,15+/m1/s1 |
InChI 键 |
ZSUFQZNGDIXQAD-CABCVRRESA-N |
SMILES |
CC1(C(C(C2=C(O1)C=CC(=C2)C(C(F)(F)F)(F)F)N3CCCCC3=O)O)C |
手性 SMILES |
CC1([C@H]([C@@H](C2=C(O1)C=CC(=C2)C(C(F)(F)F)(F)F)N3CCCCC3=O)O)C |
规范 SMILES |
CC1(C(C(C2=C(O1)C=CC(=C2)C(C(F)(F)F)(F)F)N3CCCCC3=O)O)C |
外观 |
Solid powder |
Key on ui other cas no. |
131899-25-7 |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
3,4-dihydro-2,2-dimethyl-4-(oxopiperidin-1-yl)-6-pentafluoroethyl-2H-1-benzopyran-3-ol BRL 55834 BRL-55834 |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。